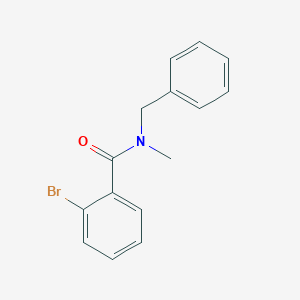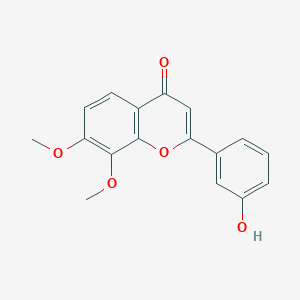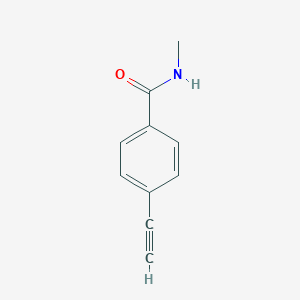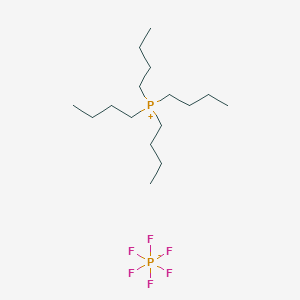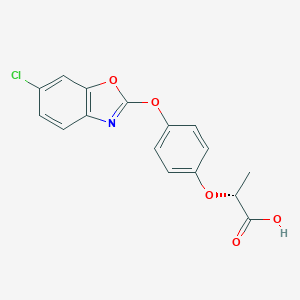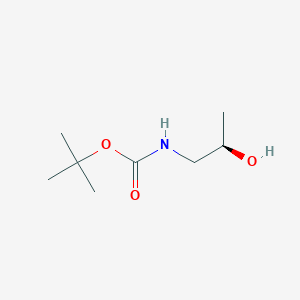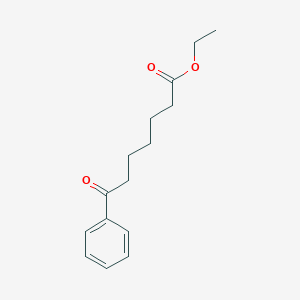![molecular formula C23H23N3O4S B040548 Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]- CAS No. 124400-44-8](/img/structure/B40548.png)
Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, benzamide has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. It has also been shown to exhibit antiviral activity against hepatitis B and C viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzamide for lab experiments is its broad range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, it is relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Future Directions
There are many potential future directions for research on benzamide. One area of interest is the development of novel benzamide derivatives with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of benzamide and its potential applications in various disease states. Finally, the development of new experimental systems and techniques for studying benzamide and its derivatives could lead to new insights into their biological activities and potential therapeutic applications.
Synthesis Methods
Benzamide is synthesized using a multi-step process that involves the reaction of 4-morpholinoaniline with phenylsulfonyl chloride to form N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]chloride. The resulting compound is then reacted with ammonium hydroxide to obtain benzamide.
Scientific Research Applications
Benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, such as antitumor, anti-inflammatory, and antiviral properties.
properties
CAS RN |
124400-44-8 |
|---|---|
Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-2-morpholin-4-ylphenyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c27-23(18-7-3-1-4-8-18)24-21-12-11-19(17-22(21)26-13-15-30-16-14-26)25-31(28,29)20-9-5-2-6-10-20/h1-12,17,25H,13-16H2,(H,24,27) |
InChI Key |
HFHMFPMCSSJLQC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
synonyms |
BENZAMIDE, N-[2-(4-MORPHOLINYL)-4-[(PHENYLSULFONYL)AMINO]PHENYL]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



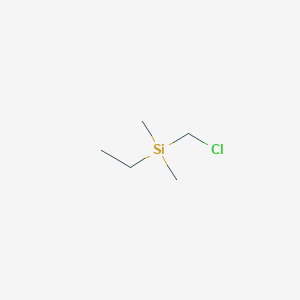



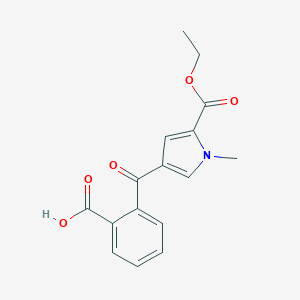
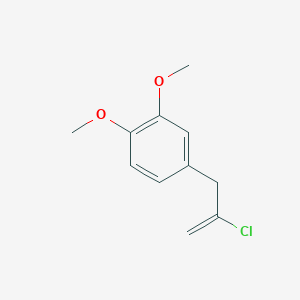
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
